2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride”, azetidine derivatives can be synthesized through various methods such as the aza-Michael addition of NH-heterocycles1.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR spectroscopy and HRMS investigations1.
Chemical Reactions Analysis
The chemical reactions involving azetidine and thiazole derivatives can be quite diverse, depending on the functional groups attached to these rings1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, “2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride”, is 217.72 g/mol3.Scientific Research Applications
Azetidine derivatives have been synthesized and studied for their potential applications . Here’s a brief overview:
- Summary of the Application : Azetidine derivatives are used in the synthesis of new heterocyclic amino acid derivatives . These compounds contain azetidine and oxetane rings .
- Methods of Application or Experimental Procedures : The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Safety And Hazards
The safety and hazards associated with a compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information4.
Future Directions
The future directions in the research of azetidine and thiazole derivatives could involve the development of new drugs with improved pharmacological activities1.
Please note that this information is based on the general properties of azetidine and thiazole derivatives, and may not apply directly to “2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride”. For more specific information, further research or consultation with a chemistry professional may be necessary.
properties
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2.ClH/c1-6-4-11-8(10-6)12-5-7-2-9-3-7;/h4,7,9H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWMZPRYLDTKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.